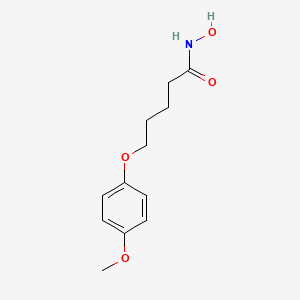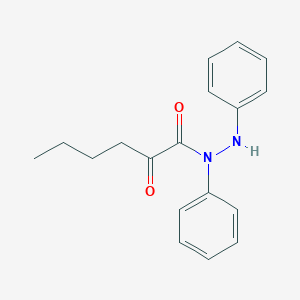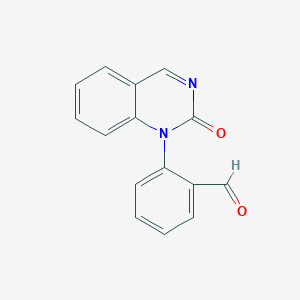
N'-Chloro-N,N-dimethyl-sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Chloro-N,N-dimethyl-sulfamide is a derivative of N,N-Dimethylsulfamide, which is a fungicide metabolite. This compound is known for its potential transformation into toxic N-nitrosodimethylamine during the ozonization of drinking water . It is primarily used in laboratory settings and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Chloro-N,N-dimethyl-sulfamide typically involves the chlorination of N,N-Dimethylsulfamide. The reaction conditions often include the use of chlorinating agents such as sodium hypochlorite or chlorine gas under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for N’-Chloro-N,N-dimethyl-sulfamide are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of chlorination and controlled reaction conditions would apply similarly in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N’-Chloro-N,N-dimethyl-sulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to N,N-Dimethylsulfamide.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: N,N-Dimethylsulfamide
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
N’-Chloro-N,N-dimethyl-sulfamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly its transformation into toxic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N’-Chloro-N,N-dimethyl-sulfamide exerts its effects involves its interaction with various molecular targets. For instance, its transformation into N-nitrosodimethylamine involves the formation of coordination bonds and hydrogen bonds with other molecules. This transformation is influenced by factors such as pH and the presence of other reactive species .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamide: The parent compound, primarily used as a fungicide metabolite.
Sulfonamides: A class of compounds with similar sulfur-nitrogen bonds, used widely in medicine.
Sulfonimidates: Another class of sulfur-containing compounds with applications in drug development and material science.
Uniqueness
N’-Chloro-N,N-dimethyl-sulfamide is unique due to its potential transformation into toxic compounds, which makes it a subject of interest in environmental and toxicological studies. Its specific reactivity and transformation pathways distinguish it from other similar compounds .
Properties
CAS No. |
802565-11-3 |
|---|---|
Molecular Formula |
C₂H₇ClN₂O₂S |
Molecular Weight |
158.61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)




